{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)13-18-9-8-15(10-18)12-19(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXQQJHMZLWEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CC(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157874 | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[cyclopropyl(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353984-92-5 | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[cyclopropyl(phenylmethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[cyclopropyl(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a cyclopropyl group, and a benzyl substituent. This unique configuration positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The structural features of this compound are significant in determining its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring that can influence binding affinity with receptors. |
| Cyclopropyl Group | A three-membered ring that may enhance pharmacological properties. |
| Benzyl Substituent | Provides lipophilicity, potentially improving membrane permeability. |
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro studies, focusing on its potential as a pharmaceutical agent.
Potential Applications
- Pharmaceutical Development : The compound may serve as a candidate for drug development targeting neurological disorders or pain management due to its structural complexity and potential receptor interactions.
- Research Tool : It can be utilized to study receptor interactions and biological pathways, providing insights into cellular responses.
- Chemical Probes : The compound can be employed in biochemical assays to investigate enzyme activities.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with similar pyrrolidine derivatives, which may offer insights into the activity of this compound.
Antibacterial and Antifungal Activities
A study examining various pyrrolidine derivatives found that certain compounds exhibited significant antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the unique combination of structural elements in pyrrolidine derivatives contributes to their distinct pharmacological properties. For example, compounds with halogen substituents demonstrated enhanced bioactivity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine A | Pyrrolidine + Phenyl | Antidepressant |
| Cyclopropane B | Cyclopropane + Amine | Analgesic |
| Benzylamine C | Benzene + Amine | Antimicrobial |
The combination of the cyclopropane moiety with a pyrrolidine structure in this compound may confer distinct pharmacological properties not present in other similar compounds .
Scientific Research Applications
Structural Features
- Pyrrolidine Ring : Provides a stable framework for biological activity.
- Cyclopropyl Group : May enhance binding affinity to biological targets.
- Benzyl Substituent : Contributes to lipophilicity, potentially improving membrane permeability.
Chemical Formula
- IUPAC Name : 3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl-acetic acid
- CAS Number : 1353984-92-5
Pharmaceutical Development
The compound is being investigated for its potential as a drug candidate targeting neurological disorders and pain management. Its structural features suggest interactions with neurotransmitter receptors, making it a valuable candidate for developing analgesics or antidepressants.
Research Tool in Biochemistry
Due to its structural complexity, this compound can serve as a research tool for studying receptor interactions and biological pathways. It can be utilized in biochemical assays to investigate enzyme activities or cellular responses.
Example Application
In vitro assays have demonstrated that compounds with similar structures can modulate enzyme activity related to metabolic pathways. Such applications could be expanded to include {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid as a probe in cellular signaling studies.
Chemical Probes
This compound can act as a chemical probe in biochemical research, allowing scientists to dissect complex biological systems by selectively inhibiting or activating specific pathways.
Research Insight
Chemical probes derived from similar structures have been shown to selectively inhibit certain enzymes involved in cancer progression. This suggests that this compound could also be explored for anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Comparative Overview of Structural Analogs
Structural and Functional Analysis
Ring System Variations
- Piperidine vs. Pyrrolidine: The analog [4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (piperidine core) exhibits increased ring size compared to the target compound’s pyrrolidine. Piperidine’s six-membered ring offers greater conformational flexibility, which may reduce binding specificity but improve solubility .
Substituent Modifications
- Cyclopropyl vs. Isopropyl: Replacing cyclopropyl with isopropyl (as in [(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid) increases steric bulk and lipophilicity (higher logP). This could enhance membrane permeability but reduce metabolic stability due to susceptibility to oxidative cleavage .
- Acetic Acid vs. Ethanol: Substituting acetic acid with ethanol (e.g., 2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol) eliminates the carboxylic acid group, reducing polarity and acidity. This modification may decrease interactions with cationic binding pockets but improve blood-brain barrier penetration .
Stereochemical Considerations
- The (R)-stereoisomer in some analogs (e.g., [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol) highlights the importance of chirality in biological activity. Enantioselective synthesis could lead to divergent pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, given its structural complexity?
- Methodological Answer : Multi-step synthesis involving tert-butyldimethylsilyl (TBS) protection of reactive groups is advised. For example, analogs with pyrrolidine cores often utilize TBS-protected intermediates to stabilize reactive amines during coupling reactions. Post-synthesis deprotection under mild acidic conditions (e.g., using acetic acid) ensures structural integrity . Cyclopropylamine and benzyl groups can be introduced via nucleophilic substitution or reductive amination, with purification via column chromatography to isolate intermediates.
Q. How can researchers validate the compound’s structural identity and purity after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm the presence of the benzyl, cyclopropyl, and pyrrolidine moieties. For example, cyclopropyl protons typically resonate at δ 0.5–1.5 ppm, while pyrrolidine methylene groups appear at δ 1.5–3.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A retention time comparison with known standards is critical .
- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. What in vitro assays are appropriate for evaluating the compound’s potential anticancer activity?
- Methodological Answer : Cytotoxicity assays using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol on cancer cell lines (e.g., HeLa, MCF-7, A549) are standard. Dose-response curves (0–100 µM) over 48–72 hours can determine IC50 values. Positive controls like doxorubicin and vehicle controls (DMSO) are essential. Post-assay validation via flow cytometry (apoptosis markers) or Western blot (caspase-3 activation) may elucidate mechanisms .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Compare with Evocalcet (a pyrrolidine-derived drug, CAS 870964-67-3), which targets calcium-sensing receptors. Replace the benzyl group with naphthyl (as in Evocalcet) to assess receptor binding changes .
- Functional Group Variation : Substitute the cyclopropylamine with bulkier tert-butyl or fluoro groups to evaluate steric/electronic effects on activity.
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) can predict binding affinities prior to synthesis .
Q. How should researchers resolve contradictions in reported solubility or stability data for similar pyrrolidine-acetic acid derivatives?
- Methodological Answer :
- Standardized Solubility Protocols : Use the shake-flask method in buffers (pH 6.5–7.4, as in ammonium acetate buffer ) and solvents (e.g., DMSO, ethanol) to replicate conditions.
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring can identify hydrolytic or oxidative degradation pathways .
- Cross-Validation : Compare data with structurally related compounds, such as 2-(pyrrolidin-1-yl)phenylacetic acid (CAS 136916-22-8), which has documented solubility in polar aprotic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
